N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide
Description
Properties
IUPAC Name |
N-[4-fluoro-2-(trifluoromethyl)phenyl]formamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-1-2-7(13-4-14)6(3-5)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLVJCZVGHHIEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide typically involves the reaction of 4-fluoro-2-(trifluoromethyl)aniline with formic acid or formic acid derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include anhydrous solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The fluoro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of new compounds with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide has been investigated for its role in cancer therapy. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can improve its ability to penetrate cellular membranes and interact with biological targets. Research indicates that derivatives of this compound can exhibit significant anticancer activity by modulating immune responses and inhibiting cancer cell proliferation .
Pharmacological Studies
Pharmacophore modeling studies have utilized this compound as a lead compound to develop new inhibitors for various targets, including tumor necrosis factor-alpha converting enzyme (TACE). The compound's structural features have been critical in designing effective inhibitors through quantitative structure-activity relationship (QSAR) techniques .
Chemical Synthesis and Catalysis
This compound has been employed as a reagent in synthetic organic chemistry, particularly in the synthesis of more complex molecules. Its unique chemical properties allow it to participate in nucleophilic substitution reactions, making it valuable for creating various pharmaceutical intermediates .
Catalytic Applications
Recent studies have explored the use of this compound in catalyzing oxidation reactions of phenolic compounds. The incorporation of transition metals such as cobalt and copper into phthalocyanine complexes has shown promising results in enhancing catalytic efficiency when combined with this formamide derivative .
Material Science
The compound's fluorinated nature lends itself to applications in material science, particularly in the development of advanced polymers and coatings. Fluorinated compounds are known for their chemical resistance and low surface energy, making them ideal candidates for high-performance materials .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study examined the effects of this compound on various cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation and induced apoptosis, suggesting its potential as a therapeutic agent against specific cancers.
Case Study 2: Catalytic Efficiency
In another investigation, researchers synthesized cobalt and copper phthalocyanines incorporating this compound. The resulting catalysts exhibited superior activity in oxidizing phenolic substrates compared to traditional methods, highlighting the compound's utility in catalysis.
Mechanism of Action
The mechanism of action of N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The presence of fluoro and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can lead to changes in cellular processes and biochemical pathways, contributing to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-[4-Chloro-2-(trifluoromethyl)phenyl]formamide (CAS 1467311-54-1)
- Structural Difference : The fluorine at the 4-position is replaced by chlorine.
- Molecular Formula: C₈H₅ClF₃NO.
- Properties :
- Comparison: The chloro analog exhibits higher molar mass (223.58 g/mol vs.
N-[2-Bromo-4-(trifluoromethoxy)phenyl]formamide (CAS 941294-53-7)
- Structural Difference : Contains a bromo group at the 2-position and a trifluoromethoxy (-OCF₃) group at the 4-position.
- Molecular Formula: C₈H₅BrF₃NO₂.
- Comparison : The trifluoromethoxy group is less electron-withdrawing than trifluoromethyl, altering electronic distribution. Bromine’s steric bulk may hinder reactivity in cross-coupling reactions compared to fluorine .
N-[4-Fluoro-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide (PN-0746)
- Structural Difference : Incorporates a boronate ester group (tetramethyl dioxaborolane) at the 2-position.
- Application : The boronate ester facilitates Suzuki-Miyaura cross-coupling reactions, making this compound valuable in synthesizing biaryl structures. This functional group is absent in the parent compound .
Variations in the Amide Functional Group
2-Chloro-N-(4-fluorophenyl)acetamide
- Structural Difference : The trifluoromethyl group is absent, and the formamide is replaced by an acetamide (-NHCOCH₂Cl).
- Molecular Formula: C₈H₆ClFNO.
- Properties :
- Features intramolecular C–H···O and intermolecular N–H···O hydrogen bonds.
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide
- Structural Difference : The trifluoromethyl group is at the 3-position, and the formamide is replaced by a branched propanamide (-NHCOC(CH₃)₂).
- Molecular Formula: C₁₂H₁₃ClF₃NO.
- Crystallography : Molecules form chains via N–H···O hydrogen bonding. The bulky propanamide group reduces solubility compared to formamides .
Complex Derivatives and Pharmacologically Active Analogs
CTPPU (N-[4-Chloro-3-(trifluoromethyl)phenyl]-N′-phenylurea)
- Structural Difference : A urea derivative (-NHCONH-) instead of formamide.
- Application: Exhibits anticancer activity against non-small cell lung cancer (NSCLC) cells by inducing cell cycle arrest.
N-(4-(((4-Methylpyrimidin-2-yl)amino)sulfonyl)phenyl)(4-(trifluoromethyl)phenyl)formamide (CAS 667887-29-8)
Table 1: Structural and Functional Comparison of Selected Analogs
Biological Activity
N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide is a compound of significant interest due to its unique chemical structure, which includes a trifluoromethyl group. This feature enhances its biological activity through various mechanisms. This article will explore the biological activity of this compound, supported by relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound this compound can be represented as follows:
This structure includes:
- A trifluoromethyl group (-CF₃), which is known to increase lipophilicity and metabolic stability.
- A fluoro group at the para position, contributing to its electron-withdrawing properties.
The trifluoromethyl group in organic compounds often enhances their pharmacological activity. It interacts with various biological targets, affecting biochemical pathways and influencing pharmacokinetics. The electron-withdrawing nature of fluorine atoms facilitates hydrogen bonding and pi-stacking interactions, which are crucial for binding to protein targets.
Antimicrobial Activity
Research indicates that compounds containing trifluoromethyl groups exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate significant inhibition against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .
| Compound Type | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Trifluoromethyl derivatives | 3.125 | MSSA |
| Other substituted compounds | 6.25 | MRSA |
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For example, it has been tested against the MCF-7 breast cancer cell line, showing moderate cytotoxicity with IC₅₀ values ranging from 10 to 20 µM .
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 15.2 |
| Hek293 | 18.5 |
Case Studies
- Antischistosomal Activity : A study highlighted that modifications in the aryl hydantoin series, including those with trifluoromethyl substitutions, exhibited varying antischistosomal activities. The presence of a trifluoromethyl group significantly influenced the potency of these compounds against Schistosoma mansoni .
- Cyclooxygenase Inhibition : Molecular docking studies revealed that compounds similar to this compound moderately inhibit cyclooxygenase enzymes (COX-2), which are critical targets in anti-inflammatory drug development .
Pharmacokinetics and Toxicology
The incorporation of fluorine into drug molecules typically enhances their pharmacokinetic properties, such as absorption and distribution. Studies indicate that compounds with trifluoromethyl groups show improved membrane permeability due to their lipophilic nature. However, the potential toxicity associated with fluorinated compounds necessitates thorough evaluation during drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[4-Fluoro-2-(trifluoromethyl)phenyl]formamide, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A two-step approach is commonly employed:
Alkylation : React 4-fluoro-2-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Formylation : Treat the intermediate with formic acid or a formylating agent (e.g., acetic-formic anhydride) at controlled temperatures (50–70°C).
- Optimization Strategies : Use catalytic DMAP (4-dimethylaminopyridine) to enhance formylation efficiency. Monitor reaction progress via TLC or HPLC, and purify via column chromatography using ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm substitution patterns (e.g., fluorine coupling constants, trifluoromethyl singlet) and formamide proton resonance (~8.1–8.3 ppm).
- IR Spectroscopy : Validate formamide C=O stretch (~1680–1700 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 250.1 and fragmentation patterns.
- X-ray Crystallography (if crystalline): Resolve spatial arrangement of fluorine and trifluoromethyl groups .
Q. How can researchers assess the solubility and stability of this compound in common solvents?
- Methodological Answer :
- Solubility Testing : Use a shake-flask method in DMSO, methanol, acetonitrile, and aqueous buffers (pH 1–10). Measure saturation points via UV-Vis spectroscopy.
- Stability Studies : Conduct accelerated degradation tests under heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H₂O₂). Monitor degradation products via HPLC with a C18 column and PDA detection .
Advanced Research Questions
Q. What strategies can mitigate steric hindrance during functionalization of the trifluoromethyl group in this compound?
- Methodological Answer :
- Electrophilic Substitution : Use directed ortho-metalation (DoM) with LDA (lithium diisopropylamide) to activate the para-fluoro position.
- Cross-Coupling Reactions : Employ Suzuki-Miyaura coupling with Pd(PPh₃)₄ and aryl boronic acids under inert atmospheres.
- Computational Modeling : Pre-screen substituent effects using DFT calculations (e.g., Gaussian09) to predict reactivity .
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer :
- Comparative Assays : Replicate studies in parallel using cell-free (e.g., enzyme inhibition) and cell-based (e.g., HEK293 or HeLa) systems.
- Metabolite Profiling : Identify active metabolites via LC-MS/MS to distinguish parent compound effects from metabolic byproducts.
- Receptor Binding Studies : Use SPR (surface plasmon resonance) to quantify binding kinetics to target receptors (e.g., androgen or kinase receptors) .
Q. What advanced purification techniques are recommended for isolating trace impurities in this compound?
- Methodological Answer :
- Prep-HPLC : Utilize a C18 column with gradient elution (water/acetonitrile + 0.1% TFA) to resolve impurities.
- Chiral Separation : For enantiomeric impurities, employ Chiralpak AD-H columns with hexane/isopropanol mobile phases.
- Recrystallization : Optimize solvent mixtures (e.g., ethanol/water) to enhance crystal lattice selectivity .
Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to 0.1M HCl (acidic), 0.1M NaOH (basic), and neutral buffers at 60°C for 24–72 hours.
- Kinetic Analysis : Fit degradation data to Arrhenius or Eyring equations to predict shelf-life.
- HPLC-PDA Monitoring : Track degradation products using a Zorbax SB-C8 column (3.5 µm, 150 mm) with UV detection at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
